4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine
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Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core fused with a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . Another approach includes the reaction of 1-methyl-4-(trifluoromethanesulfonyl)oxy-1,2,3,6-tetrahydropyridine with boronic acid derivatives under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-c]pyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), leading to the modulation of cellular processes such as DNA repair and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Ticlopidine: A thieno[3,2-c]pyridine derivative with anti-inflammatory and antiplatelet aggregation activities.
Clopidogrel: Another thieno[3,2-c]pyridine derivative used as an antiplatelet drug.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is unique due to its specific structural features that allow for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-5-13-6-2-9(1)12-10-4-8-15-11(10)3-7-14-12/h1,3-4,7-8,13H,2,5-6H2 |
InChI Key |
IWVMXRLYLBDMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC=CC3=C2C=CS3 |
Origin of Product |
United States |
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